2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide
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Overview
Description
2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a benzyl and butyl group attached to the benzothiazole core, along with an iodide ion.
Preparation Methods
The synthesis of 2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide typically involves the reaction of 2-aminobenzenethiol with benzyl chloride and butyl iodide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide has various scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Studied for its potential antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NS.HI/c1-2-3-13-19-16-11-7-8-12-17(16)20-18(19)14-15-9-5-4-6-10-15;/h4-12H,2-3,13-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKBHSSXYMSSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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